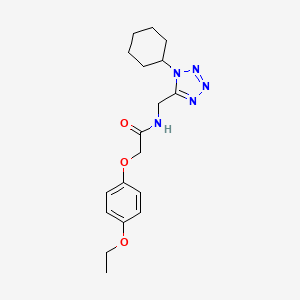![molecular formula C14H10Cl2N2O4 B2369385 4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate CAS No. 1444154-16-8](/img/structure/B2369385.png)
4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate, also known as MCP or CP-690550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which play a crucial role in cytokine signaling pathways. MCP has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis.
Wirkmechanismus
4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate selectively inhibits JAK3 by binding to its ATP-binding site, thereby preventing the phosphorylation of its downstream targets, such as signal transducer and activator of transcription (STAT) proteins. This leads to the suppression of cytokine signaling pathways, which are involved in the activation and proliferation of immune cells.
Biochemical and Physiological Effects:
4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate has been shown to have potent anti-inflammatory and immunosuppressive effects in various in vitro and in vivo models of autoimmune diseases. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-2, IL-4, IL-7, IL-9, and IL-15, and to inhibit the activation and proliferation of immune cells, such as T cells, B cells, and natural killer (NK) cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate has several advantages as a research tool for studying cytokine signaling pathways and autoimmune diseases. It is highly selective for JAK3 and does not inhibit other JAK family members, such as JAK1, JAK2, and TYK2, which are involved in other signaling pathways. This allows for the specific targeting of JAK3 and the suppression of cytokine signaling pathways that are involved in autoimmune diseases. However, 4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate has some limitations as a research tool, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of 4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate and other JAK inhibitors. One potential direction is the development of more selective JAK3 inhibitors that have improved pharmacokinetic properties and lower toxicity. Another direction is the investigation of the role of JAK3 in other diseases, such as cancer and infectious diseases. Finally, the development of combination therapies that target multiple cytokine signaling pathways may provide a more effective treatment option for autoimmune diseases.
Synthesemethoden
4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate can be synthesized through a multi-step process involving the reaction of 3,6-dichloropyridine-2-carboxylic acid with 4-aminophenol in the presence of thionyl chloride to form 4-amino-3,6-dichloropyridine-2-carboxylic acid. This intermediate is then reacted with methyl chloroformate and triethylamine to form 4-(methoxycarbonyl)amino-3,6-dichloropyridine-2-carboxylic acid, which is subsequently converted to 4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate by reacting with 4-aminophenylboronic acid in the presence of palladium catalysts.
Wissenschaftliche Forschungsanwendungen
4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis. The selective inhibition of JAK3 by 4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), and interleukin-15 (IL-15), which are involved in the pathogenesis of autoimmune diseases.
Eigenschaften
IUPAC Name |
[4-(methoxycarbonylamino)phenyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-21-14(20)17-8-2-4-9(5-3-8)22-13(19)12-10(15)6-7-11(16)18-12/h2-7H,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVRUHVDEXEOPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

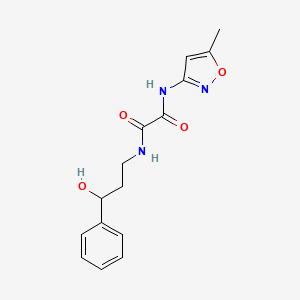
![2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2369303.png)
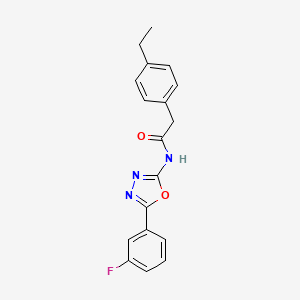
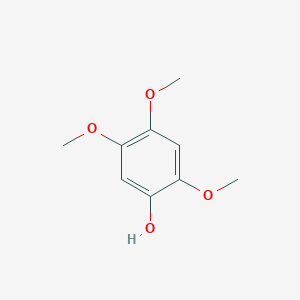
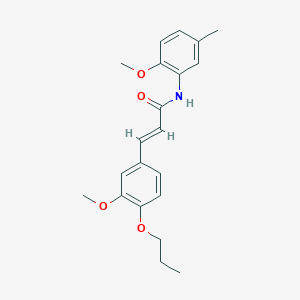
![N-(3-fluoro-4-methylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2369309.png)
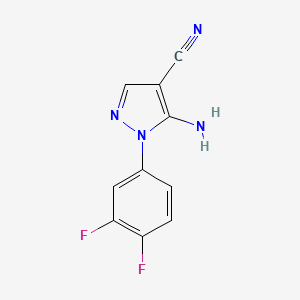
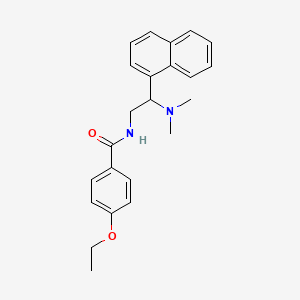
![4-chloro-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B2369313.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate](/img/structure/B2369314.png)
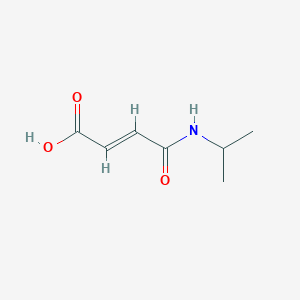
![N-(cyanomethyl)-2-{[(5-methyl-1,2-oxazol-3-yl)methyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B2369318.png)
